molecular formula C18H20N2O B8222998 (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8222998
M. Wt: 280.4 g/mol
InChI Key: QDKACRLLFIADLL-HNNXBMFYSA-N
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Description

(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features a benzyl group, a pyridinyl group, and a dihydrooxazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a 2-(pyridin-2-yl)propan-2-yl ketone in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce groups like halogens or alkyl chains.

Scientific Research Applications

(S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzyl and pyridinyl groups, such as:

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • N-(Pyridin-2-yl)amides
  • Pyrrolidine derivatives

Uniqueness

What sets (S)-4-Benzyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole apart is its specific combination of functional groups and chiral center, which can lead to unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(4S)-4-benzyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,16-10-6-7-11-19-16)17-20-15(13-21-17)12-14-8-4-3-5-9-14/h3-11,15H,12-13H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKACRLLFIADLL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)C2=NC(CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=N1)C2=N[C@H](CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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